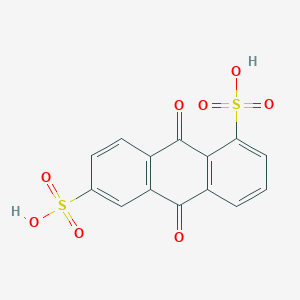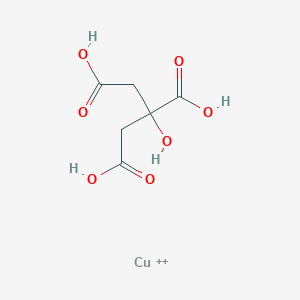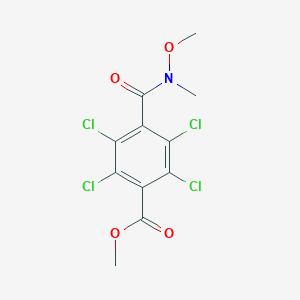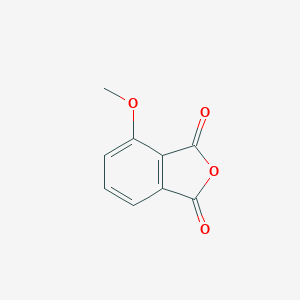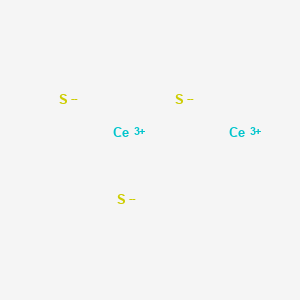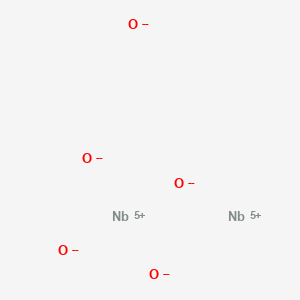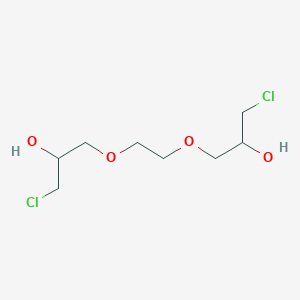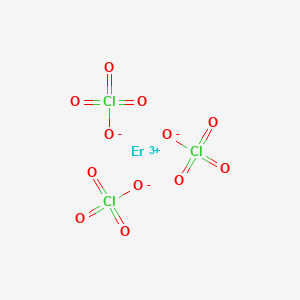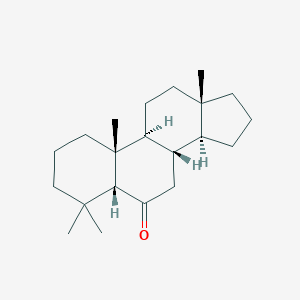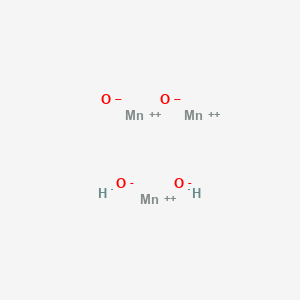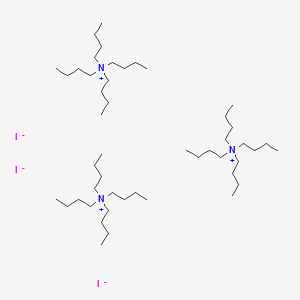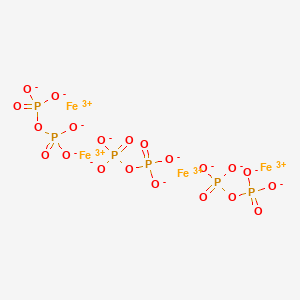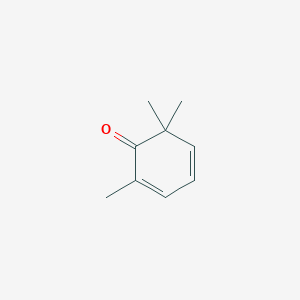
2,6,6-Trimethylcyclohexa-2,4-dienone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,6-Trimethylcyclohexa-2,4-dienone, also known as TCHD, is a cyclic ketone compound that has been studied extensively in the field of organic chemistry. TCHD has been synthesized using various methods, and its unique structure has led to numerous scientific research applications. In
Mecanismo De Acción
The mechanism of action of 2,6,6-Trimethylcyclohexa-2,4-dienone is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This compound has been shown to react with glutathione, a cellular antioxidant, leading to the formation of adducts.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but studies have shown that this compound can induce oxidative stress and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,6,6-Trimethylcyclohexa-2,4-dienone is its unique structure, which allows for the synthesis of a variety of organic compounds. Additionally, this compound is readily available and relatively inexpensive. However, one limitation of this compound is its reactivity, which can make it difficult to handle in the laboratory.
Direcciones Futuras
There are numerous future directions for the study of 2,6,6-Trimethylcyclohexa-2,4-dienone. One potential area of research is the development of new synthetic methods for this compound and its derivatives. Additionally, the study of the mechanism of action of this compound could lead to the development of new drugs with anti-inflammatory and anti-tumor properties. Finally, the study of this compound and its derivatives could lead to the development of new materials with unique properties.
Métodos De Síntesis
2,6,6-Trimethylcyclohexa-2,4-dienone can be synthesized using various methods, including the Diels-Alder reaction, Friedel-Crafts acylation, and Grignard reaction. The Diels-Alder reaction involves the reaction of cyclopentadiene with maleic anhydride to form this compound. The Friedel-Crafts acylation method involves the reaction of benzene with acetyl chloride to form acetophenone, which is then reacted with cyclopentadiene to form this compound. The Grignard reaction involves the reaction of methylmagnesium bromide with cyclopentadiene to form 2,6,6-trimethylcyclohexa-1,3-diene, which is then oxidized to form this compound.
Aplicaciones Científicas De Investigación
2,6,6-Trimethylcyclohexa-2,4-dienone has been widely used in scientific research as a building block for various organic compounds. This compound has been used to synthesize chiral ligands, which have been used in asymmetric synthesis reactions. This compound has also been used to synthesize compounds with anti-inflammatory and anti-tumor properties. Additionally, this compound has been used in the synthesis of compounds with potential applications in the field of materials science.
Propiedades
| 13487-30-4 | |
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
2,6,6-trimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C9H12O/c1-7-5-4-6-9(2,3)8(7)10/h4-6H,1-3H3 |
Clave InChI |
HRIODPQRCSAJMO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(C1=O)(C)C |
SMILES canónico |
CC1=CC=CC(C1=O)(C)C |
| 13487-30-4 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


